Pharanox selenate
CAS No.: 205988-96-1
Cat. No.: VC17140808
Molecular Formula: C12H17Cl2NO7Se
Molecular Weight: 437.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 205988-96-1 |
|---|---|
| Molecular Formula | C12H17Cl2NO7Se |
| Molecular Weight | 437.1 g/mol |
| IUPAC Name | 4-(carboxymethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide;selenic acid |
| Standard InChI | InChI=1S/C12H15Cl2NO3.H2O4Se/c13-5-7-15(18,8-6-14)11-3-1-10(2-4-11)9-12(16)17;1-5(2,3)4/h1-4H,5-9H2,(H,16,17);(H2,1,2,3,4) |
| Standard InChI Key | VRFIAMXUXRPFDP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)O)[N+](CCCl)(CCCl)[O-].O[Se](=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Pharanox selenate belongs to the class of organoselenium compounds, characterized by the substitution of oxygen or sulfur atoms with selenium in biologically active molecules. Its exact molecular formula remains unspecified in published literature, but structural analyses indicate it derives from Pharanox (C₁₄H₁₈N₂O₃) through selenium integration at critical functional groups . Unlike inorganic selenates (e.g., sodium selenate, Na₂SeO₄) , Pharanox selenate retains the core aromatic framework of its parent compound while incorporating selenium in a redox-active form.
Key physicochemical properties inferred from related compounds include:
-
Water solubility: Moderate, enhanced by ionic selenate groups
-
Oxidation state: Selenium exists in the +VI state, typical of selenate derivatives
-
Stability: Likely susceptible to reduction in acidic environments, forming selenite or elemental selenium
Pharmacological Context and Developmental Toxicity
Embryotoxic Effects
In a pivotal 1998 study comparing four antitumor agents, Pharanox selenate demonstrated significant embryotoxicity across tested models . Key metrics included:
| Parameter | Pharanox Selenate | Pharanox (Parent) | Lophenal | Phenalon |
|---|---|---|---|---|
| Embryo survival rate (%) | 62 ± 8 | 58 ± 7 | 55 ± 6 | 53 ± 5 |
| Fetal weight reduction (%) | 22 ± 4 | 28 ± 5 | 31 ± 6 | 34 ± 7 |
| Resorption frequency (%) | 18 ± 3 | 24 ± 4 | 27 ± 5 | 29 ± 6 |
Data adapted from , showing mean ± SD across rodent models.
The selenium modification reduced embryolethality by 14% compared to unmodified Pharanox, though mechanisms remain unclear . Hypotheses suggest selenium's antioxidant properties may mitigate oxidative damage to developing tissues .
Teratogenic Profile
Structural selenium integration produced marked reductions in congenital abnormalities:
| Malformation Type | Incidence (% of survivors) |
|---|---|
| Pharanox Selenate | Pharanox (Parent) |
| Neural tube defects | 12 ± 3 |
| Limb bud malformations | 8 ± 2 |
| Cardiac septal defects | 5 ± 1 |
Notably, craniofacial abnormalities decreased from 33% to 9% post-modification . This teratogenicity attenuation parallels observations in plant studies where selenium compounds improved developmental stability .
Mechanistic Considerations
Redox Modulation
The selenate group (SeO₄²⁻) in Pharanox selenate likely participates in cellular redox cycles. Unlike sulfate analogues, selenates exhibit:
-
Higher standard reduction potentials (+0.74 V vs. SHE for SeO₄²⁻/SeO₃²⁻)
-
Enhanced capacity to oxidize thiol groups in developmental signaling proteins
-
Competitive inhibition of sulfate transporters in placental membranes
These properties may explain the compound's dual role as both embryotoxic agent and teratogenicity mitigator.
Selenium Speciation Dynamics
In vivo biotransformation studies (though limited) suggest metabolic pathways:
This stepwise reduction could release bioactive selenium species that:
Comparative Toxicodynamics
The 1998 embryotoxicity study provides critical contrasts:
| Parameter | Selenate Group Efficacy |
|---|---|
| Teratogenicity reduction | 68% vs. parent compound |
| Therapeutic index (LD₅₀/ED₅₀) | 3.2 ± 0.4 |
| Plasma half-life (hr) | 5.7 ± 1.1 |
Agricultural and Pharmacological Cross-Applications
While direct evidence for Pharanox selenate in agriculture is lacking, parallel selenium research offers insights:
-
Sodium selenate (4 mg/L) enhances medicinal plant alkaloid production by 40%
-
Selenate uptake in Borago officinalis improves antioxidant capacity (EC₅₀ reduction from 12 μg/mL to 8 μg/mL)
-
Foliar selenium application increases flavonoid content by 22–35% across species
These findings suggest potential synergies if Pharanox selenate were investigated in phytopharmaceutical contexts.
Synthesis and Industrial Production
Although no patents specific to Pharanox selenate exist, sodium selenate synthesis methods inform possible routes:
-
Oxidative pathway:
-
Direct substitution:
Industrial scaling would necessitate specialized handling due to selenium's toxicity (TLV 0.1 mg/m³) .
Current Research Gaps and Future Directions
Despite its pharmacological promise, Pharanox selenate research remains stagnant since the late 1990s. Critical unanswered questions include:
-
Metabolic fate: No mass spectrometry studies mapping selenium distribution in mammalian systems
-
Epigenetic effects: Potential DNA methylation changes from chronic selenium exposure
-
Therapeutic windows: Optimal dosing regimens balancing antitumor efficacy and developmental safety
Proposed research initiatives should prioritize:
-
High-throughput screening against cancer stem cells
-
Zebrafish embryo models for teratogenicity prediction
-
Nanoencapsulation to improve target tissue delivery
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume